molecular formula C9H8O B1585399 Indene oxide CAS No. 768-22-9

Indene oxide

Cat. No. B1585399
CAS RN: 768-22-9
M. Wt: 132.16 g/mol
InChI Key: UKGCFMYYDATGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indene oxide is a chemical compound that belongs to the family of heterocyclic compounds. It is a colorless liquid with a distinct odor and is used in various industrial applications. The compound is synthesized through several methods and has been studied for its various scientific research applications. In

Scientific Research Applications

  • Syntheses, properties, and applications of CO2-based functional polymers

    • Application Summary : Indene oxide is used in the synthesis of CO2-based functional polymers. These polymers have diverse properties and applications, such as superior thermal properties, aggregation-induced emission (AIE), amphipathy, and degradation .
    • Results or Outcomes : The results include the creation of CO2-based polymers with diverse properties and applications .
  • Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene

    • Application Summary : Indene oxide is produced in the asymmetric epoxidation of indene using aqueous NaOCl, catalyzed by Jacobsen’s chiral manganese salen complex .
    • Methods and Procedures : The axial ligand, 4-(3-phenylpropyl)pyridine N-oxide (P3NO), increases the rate of epoxidation without affecting enantioselectivity and also stabilizes the catalyst .
    • Results or Outcomes : The process provides indene oxide in 90% yield and 85-88% enantioselectivity .
  • Production of Indene/Coumarone Thermoplastic Resins

    • Application Summary : Indene, a closely related compound to Indene oxide, is used in the production of indene/coumarone thermoplastic resins .
    • Results or Outcomes : The results include the creation of thermoplastic resins which have diverse industrial applications .
  • Pharmaceuticals

    • Application Summary : Indene, a closely related compound to Indene oxide, forms part of the molecular structure of several pharmaceutical drugs .
    • Results or Outcomes : The results include the creation of several pharmaceutical drugs .

properties

IUPAC Name

6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCFMYYDATGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871806
Record name 1,2-Epoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indene oxide

CAS RN

768-22-9
Record name 1,2-Epoxyindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indene oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Epoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-EPOXYINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080U5Q5IYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of indene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water at 20° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded indene oxide in >99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indene oxide
Reactant of Route 2
Indene oxide
Reactant of Route 3
Reactant of Route 3
Indene oxide
Reactant of Route 4
Indene oxide
Reactant of Route 5
Reactant of Route 5
Indene oxide
Reactant of Route 6
Reactant of Route 6
Indene oxide

Citations

For This Compound
676
Citations
DJ Darensbourg, SJ Wilson - Journal of the American Chemical …, 2011 - ACS Publications
… indene oxide is well known to be both acid-sensitive and labile. (18) On the basis of our own experimental observation of Meinwald rearrangement of indene oxide to 2… rac-indene oxide …
Number of citations: 107 pubs.acs.org
CH Senanayake, FE Roberts, LM DiMichele, KM Ryan… - Tetrahedron letters, 1995 - Elsevier
… 6 However, when racemic indene oxide, prepared by the reaction of indene with hydrogen peroxide in acetonitrile, 7 was treated with sulfuric acid in acetonitrile, the methyl oxazoline 6 …
Number of citations: 148 www.sciencedirect.com
DJ Darensbourg, SJ Wilson - Macromolecules, 2013 - ACS Publications
… The copolymerization of carbon dioxide and indene oxide to yield poly(indene carbonate) … Additionally, the activation energy for the direct coupling of indene oxide and CO 2 to yield cis-…
Number of citations: 58 pubs.acs.org
DD Elleman, SL Manatt, CD Pearce - The Journal of Chemical Physics, 1965 - pubs.aip.org
… The 60‐Mc/sec spectrum of the protons of the five‐membered ring of indene oxide (II) was analyzed as an ABCD system with the aid of triple‐irradiation experiments in which the long‐…
Number of citations: 52 pubs.aip.org
A Balsamo, G Berti, P Crotti, M Ferretti… - The Journal of …, 1974 - ACS Publications
… above is not correct, and that indene oxide behaves in its ring opening reactions with … We also decided to check the literature reports on the very irregular behavior of indene oxide in its …
Number of citations: 24 pubs.acs.org
J Zhang, J Reddy, C Roberge, C Senanayake… - Journal of fermentation …, 1995 - Elsevier
… kinetic resolution of racemic indene oxide into 1(5),2(R) indene oxide. This screen identified … the 1($),2(R) indene oxide produced was dependent upon pH and substrate concentration. …
Number of citations: 61 www.sciencedirect.com
GL Batten Jr, HB Miller - The Journal of Organic Chemistry, 1974 - ACS Publications
… This parallels our findings for the reaction of indene oxide with formic acid in chloroform where the cis and trans esters together with 2-indanone are formed in a ratio of about 2:2:1.5 …
Number of citations: 3 pubs.acs.org
J Zhang, C Roberge, J Reddy, N Connors… - Enzyme and microbial …, 1999 - Elsevier
1S,2R-Indene oxide is the precursor of cis-1S,2R-aminoindanol, a key intermediate for the Merck HIV–1 protease inhibitor, Crixivan®. As an alternative to the challenging chemical …
Number of citations: 29 www.sciencedirect.com
DL Hughes, GB Smith, J Liu, GC Dezeny… - The Journal of …, 1997 - ACS Publications
… The ee values of the indene oxide taken at 0.5 h intervals throughout the reaction were all measurably the same at 85−88%. All of the components of the reaction (indene, indene oxide, …
Number of citations: 117 pubs.acs.org
DL Whalen, AM Ross - Journal of the American Chemical Society, 1976 - ACS Publications
… ion on the hydrolysis of indene oxide, and to caution against the use … products from the hydrolysis of indene oxide (1) have appeared. … chloride ion on indene oxide hydrolysis have been …
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.